3-[4-(5-bromopyrimidin-2-yl)-1,4-diazepan-1-yl]-1??,2-benzothiazole-1,1-dione
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Overview
Description
“4-(5-Bromopyrimidin-2-yl)morpholine” is a laboratory chemical . It is also known as "5-Bromo-2-(4-morpholino)pyrimidine" .
Molecular Structure Analysis
The molecular formula of this compound is C8H10BrN3O . The IUPAC name is "4-(5-bromopyrimidin-2-yl)morpholine" . The SMILES representation is "BrC1=CN=C(N=C1)N1CCOCC1" .Physical And Chemical Properties Analysis
This compound appears as a white to light yellow powder . It has a melting point of 86°C to 93°C . The Infrared spectrum conforms .Scientific Research Applications
3-[4-(5-bromopyrimidin-2-yl)-1,4-diazepan-1-yl]-1??,2-benzothiazole-1,1-dione has been studied for its potential applications in a variety of areas. It has been used as a reagent for the synthesis of novel heterocyclic compounds, as a ligand for the coordination of transition metals, and as a building block for the synthesis of biologically active compounds. It has also been studied for its potential applications in the development of new materials and in the synthesis of new drugs.
Mechanism of Action
The mechanism of action of 3-[4-(5-bromopyrimidin-2-yl)-1,4-diazepan-1-yl]-1??,2-benzothiazole-1,1-dione is not yet fully understood. However, it is believed to involve the formation of a coordination complex between the compound and a transition metal, which then undergoes a series of redox reactions. These reactions result in the formation of a variety of products, including novel heterocyclic compounds and biologically active compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not yet been studied in detail. However, it is believed that the compound may have potential applications in the treatment of various diseases, such as cancer and diabetes. In addition, it has been suggested that the compound may have potential applications in the development of new materials and in the synthesis of new drugs.
Advantages and Limitations for Lab Experiments
The use of 3-[4-(5-bromopyrimidin-2-yl)-1,4-diazepan-1-yl]-1??,2-benzothiazole-1,1-dione in laboratory experiments has several advantages. First, the compound is relatively easy to synthesize and is available in good yields. Second, the compound can be used as a reagent for the synthesis of novel heterocyclic compounds and as a building block for the synthesis of biologically active compounds. Third, the compound is relatively stable and can be stored for long periods of time.
However, there are also some limitations associated with the use of this compound in laboratory experiments. First, the compound is relatively expensive and may not be suitable for large-scale experiments. Second, the compound is sensitive to light and must be stored in a dark environment. Third, the compound may be toxic and should be handled with care.
Future Directions
There are a number of potential future directions for the study of 3-[4-(5-bromopyrimidin-2-yl)-1,4-diazepan-1-yl]-1??,2-benzothiazole-1,1-dione. First, further research is needed to determine the exact mechanism of action of the compound. Second, more research is needed to determine the biochemical and physiological effects of the compound. Third, further research is needed to explore the potential applications of the compound in the development of new materials and in the synthesis of new drugs. Fourth, further research is needed to explore the potential of the compound in the treatment of various diseases. Fifth, further research is needed to explore the potential of the compound in the development of new catalysts and reagents. Finally, further research is needed to explore the potential of the compound in the synthesis of other novel compounds.
Synthesis Methods
The synthesis method for 3-[4-(5-bromopyrimidin-2-yl)-1,4-diazepan-1-yl]-1??,2-benzothiazole-1,1-dione has been studied extensively. The most commonly used method involves the reaction of 5-bromopyrimidine-2-carboxaldehyde with 1,2-benzothiazole-1,1-dione in the presence of a base catalyst. The reaction is carried out in an inert atmosphere and is followed by purification of the product. This method yields the desired compound in good yields and is the most widely used method for its synthesis.
Safety and Hazards
This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
3-[4-(5-bromopyrimidin-2-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN5O2S/c17-12-10-18-16(19-11-12)22-7-3-6-21(8-9-22)15-13-4-1-2-5-14(13)25(23,24)20-15/h1-2,4-5,10-11H,3,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHZGFUCJSSDUTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C2=NC=C(C=N2)Br)C3=NS(=O)(=O)C4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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